
4-Hydroxy Valsartan Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Valsartan Benzyl Ester is a biochemical compound with the molecular formula C31H35N5O4 and a molecular weight of 541.64 g/mol . It is a derivative of Valsartan, an angiotensin II receptor blocker commonly used to manage hypertension and heart failure . This compound is primarily used for research purposes, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Valsartan Benzyl Ester involves several steps, starting from the parent compound Valsartan. The key steps include:
Formation of the Benzyl Ester: This step involves the esterification of Valsartan with benzyl alcohol under acidic conditions. The reaction typically uses a strong acid catalyst like sulfuric acid or hydrochloric acid.
Hydroxylation: The benzyl ester is then hydroxylated at the 4-position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Using large reactors to carry out the esterification reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Valsartan Benzyl Ester undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl esters.
Aplicaciones Científicas De Investigación
4-Hydroxy Valsartan Benzyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in developing new antihypertensive drugs.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Valsartan Benzyl Ester is similar to that of Valsartan. It acts as an angiotensin II receptor antagonist, blocking the activation of angiotensin II AT1 receptors . This leads to the relaxation and widening of blood vessels, thereby lowering blood pressure . The hydroxyl group may enhance its binding affinity and specificity to the receptor.
Comparación Con Compuestos Similares
Similar Compounds
Valsartan: The parent compound, used for managing hypertension and heart failure.
Losartan: Another angiotensin II receptor blocker with similar therapeutic effects.
Irbesartan: Similar to Valsartan but with different pharmacokinetic properties.
Uniqueness
4-Hydroxy Valsartan Benzyl Ester is unique due to the presence of the hydroxyl group and benzyl ester moiety, which may enhance its pharmacological properties and binding affinity compared to other angiotensin II receptor blockers.
Propiedades
Fórmula molecular |
C31H35N5O4 |
|---|---|
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
benzyl 2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35) |
Clave InChI |
SBTQJNOSFHANBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)



![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
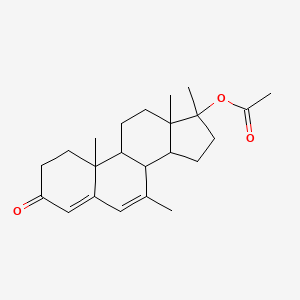
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
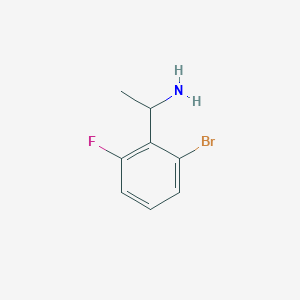
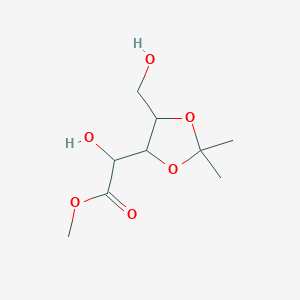
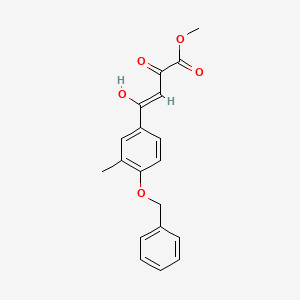
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
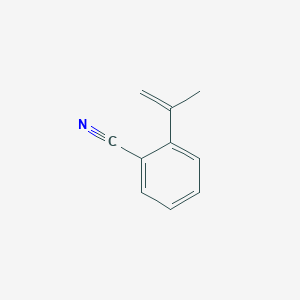
![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
